molecular formula C16H16N2 B287927 N-(2-methylphenyl)-N-{2-[(2-methylphenyl)imino]ethylidene}amine CAS No. 51479-97-1

N-(2-methylphenyl)-N-{2-[(2-methylphenyl)imino]ethylidene}amine

Cat. No. B287927
CAS RN: 51479-97-1
M. Wt: 236.31 g/mol
InChI Key: DNQDRIBUHNACIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N-{2-[(2-methylphenyl)imino]ethylidene}amine, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that has been used to model Parkinson's disease in animals and study the mechanisms involved in the disease.

Mechanism of Action

MPTP is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This results in the selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well documented. MPTP selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels in the brain. This results in the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP also induces oxidative stress and mitochondrial dysfunction, which contribute to the neurodegenerative process.

Advantages and Limitations for Lab Experiments

The use of MPTP in animal models of Parkinson's disease has several advantages. MPTP induces a selective and reproducible destruction of dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms. This allows researchers to study the mechanisms involved in the disease and test new treatments. However, the use of MPTP in animal models also has limitations. MPTP-induced Parkinson's disease in animals does not fully replicate the human disease, and the results obtained from animal studies may not always translate to humans.

Future Directions

There are several future directions for research involving MPTP. One area of research is the development of new treatments for Parkinson's disease. MPTP has been used to test the efficacy of new treatments for the disease, and future research may focus on developing treatments that can slow or halt the progression of the disease. Another area of research is the development of new animal models of Parkinson's disease that more closely replicate the human disease. This may involve the use of genetic models or the development of new neurotoxins that more closely mimic the human disease. Finally, future research may focus on the use of MPTP in the study of other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease.

Synthesis Methods

MPTP is synthesized by the condensation of 2-methylphenylamine with 2-acetyl-1-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting compound is then oxidized to form MPTP. The synthesis of MPTP is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

MPTP has been widely used in scientific research to study Parkinson's disease. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animals. MPTP has been used to model Parkinson's disease in a variety of animal species, including mice, rats, and monkeys. The use of MPTP in animal models has provided valuable insights into the mechanisms involved in Parkinson's disease and has led to the development of new treatments for the disease.

properties

CAS RN

51479-97-1

Product Name

N-(2-methylphenyl)-N-{2-[(2-methylphenyl)imino]ethylidene}amine

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

N,N'-bis(2-methylphenyl)ethane-1,2-diimine

InChI

InChI=1S/C16H16N2/c1-13-7-3-5-9-15(13)17-11-12-18-16-10-6-4-8-14(16)2/h3-12H,1-2H3

InChI Key

DNQDRIBUHNACIY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=CC=NC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1N=CC=NC2=CC=CC=C2C

Origin of Product

United States

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